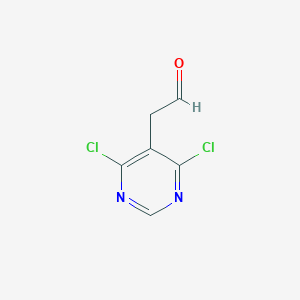
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Cat. No. B103527
Key on ui cas rn:
16019-33-3
M. Wt: 191.01 g/mol
InChI Key: QEBITPOSBYZLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09278939B2
Procedure details


5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine (compound of the formula IV-1, 13.4 g, 0.05 mol) was added to 200 mL of a 4:1 mixture of acetonitrile and water, and mercury dichloride (27.1 g, 0.1 mol) and calcium carbonate (10 g, 0.1 mol) were then further added with stirring. After 6 hours of reaction at the room temperature, suction filtration was carried out. The solid was washed with acetonitrile and then the combined filtrate was subjected to solvent removal, followed by the addition of 200 mL of dichloromethane. The organic phase was then washed with an aqueous solution saturated with sodium bicarbonate, dried and subjected to solvent removal, resulting in a yellow solid. The solid was then recrystallized in ethyl acetate and petroleum ether (1:1) in order to obtain a yellowish solid of 8.3 g with a yield of 87%. 1HNMR (400 MHz, CDCl3) δ: 9.80 (s, 1H), 8.74 (s, 1H), 4.14 (s, 2H).
Name
5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
87%
Identifiers


|
REACTION_CXSMILES
|
S1CCS[CH:2]1[CH2:6][C:7]1[C:8]([Cl:14])=[N:9][CH:10]=[N:11][C:12]=1[Cl:13].C(#N)C.C(=O)([O-])[O-:19].[Ca+2]>[Hg](Cl)Cl.O>[Cl:14][C:8]1[C:7]([CH2:6][CH:2]=[O:19])=[C:12]([Cl:13])[N:11]=[CH:10][N:9]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(SCC1)CC=1C(=NC=NC1Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
27.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Hg](Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were then further added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 6 hours of reaction
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
at the room temperature, suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined filtrate was subjected to solvent removal
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 200 mL of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was then washed with an aqueous solution saturated with sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to solvent removal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was then recrystallized in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
petroleum ether (1:1) in order to obtain a yellowish solid of 8.3 g with a yield of 87%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=NC(=C1CC=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
